c[Nle-Glu-D-Phe-Arg-Trp-Glu]-NH2
Beschreibung
c[Nle-Glu-D-Phe-Arg-Trp-Glu]-NH2 (Compound 8) is a cyclic hexapeptide with the sequence Norleucine (Nle)-Glutamic Acid (Glu)-D-Phenylalanine (D-Phe)-Arginine (Arg)-Tryptophan (Trp)-Glutamic Acid (Glu), cyclized via a backbone lactam bond and C-terminally amidated. Its molecular weight is 878.4677 Da, as confirmed by mass spectrometry . This compound was designed as a melanocortin receptor (MCR) ligand, targeting subtypes hMC3R and hMC5R. Key structural features include:
- D-Phe substitution: Enhances metabolic stability and receptor binding specificity by altering peptide conformation .
- Cyclization: Improves resistance to enzymatic degradation and stabilizes the bioactive conformation .
- Arg-Trp motif: A conserved C-terminal sequence critical for MCR activation, as seen in neuropeptides like Arg-Phe-NH2 .
Biological evaluations reveal potent agonist activity at hMC3R (EC50 = 0.69 nM) and hMC5R (EC50 = 0.61 nM), positioning it as a dual-target candidate for metabolic or inflammatory disorders .
Eigenschaften
Molekularformel |
C42H57N11O9 |
|---|---|
Molekulargewicht |
860.0 g/mol |
IUPAC-Name |
3-[(2S,5R,8R,11S,14S,17S)-8-benzyl-2-butyl-17-carbamoyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicos-5-yl]propanoic acid |
InChI |
InChI=1S/C42H57N11O9/c1-2-3-13-29-37(58)51-31(17-19-35(55)56)39(60)52-32(21-24-10-5-4-6-11-24)40(61)50-30(15-9-20-46-42(44)45)38(59)53-33(22-25-23-47-27-14-8-7-12-26(25)27)41(62)49-28(36(43)57)16-18-34(54)48-29/h4-8,10-12,14,23,28-33,47H,2-3,9,13,15-22H2,1H3,(H2,43,57)(H,48,54)(H,49,62)(H,50,61)(H,51,58)(H,52,60)(H,53,59)(H,55,56)(H4,44,45,46)/t28-,29-,30-,31+,32+,33-/m0/s1 |
InChI-Schlüssel |
ZIKRFHYQHLHVCP-HSPZZYPGSA-N |
Isomerische SMILES |
CCCC[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CCC(=O)O |
Kanonische SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CCC(=O)O |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their pharmacological profiles (data from ):
| Compound | Structure | Molecular Weight (Da) | EC50 (nM) hMC3R | EC50 (nM) hMC5R |
|---|---|---|---|---|
| 6 | c[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2 | 844.4834 | 0.70 | 0.61 |
| 7 | c[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2 | 918.4739 | 0.61 | 0.45 |
| 8 | c[Nle-Glu-D-Phe-Arg-Trp-Glu]-NH2 | 878.4677 | 0.69 | 0.61 |
| 9 | c[Nle-His-D-Nal(2')-Arg-Trp-Glu]-NH2 | 909.4735 | 0.66 | 0.56 |
| 10 | c[Nle-Pro-D-Nal(2')-Arg-Trp-Glu]-NH2 | 937.5161 | 0.61 | 0.45 |
| 11 | c[Nle-Gln-D-Nal(2')-Arg-Trp-Glu]-NH2 | 880.4834 | 0.70 | 0.63 |
Key Structural and Functional Insights:
Impact of Nle Substitution
- Compound 6 (Nle-Nle) : The double Nle substitution slightly reduces hMC3R potency (EC50 = 0.70 nM) compared to Compound 8, likely due to increased hydrophobicity disrupting polar interactions .
- Compound 7 (Nle-Asp) : Replacing Glu with Asp lowers molecular weight but enhances hMC3R activity (EC50 = 0.61 nM). The shorter side chain of Asp may optimize receptor docking .
Role of D-Amino Acids
- Compound 8 (D-Phe) : D-Phe stabilizes a β-turn conformation, critical for MCR activation. Similar D-residue strategies are employed in opioid peptides (e.g., CTP-NH2 with D-Trp) to enhance selectivity .
- Compounds 9–11 (D-Nal) : Substituting D-Phe with D-2-naphthylalanine (D-Nal) reduces hMC5R activity (e.g., Compound 9: EC50 = 0.56 nM). The bulkier D-Nal may sterically hinder receptor binding .
Terminal Modifications
- Compound 10 (Pro substitution) : Proline introduces rigidity, lowering hMC3R/hMC5R potency (EC50 = 0.61/0.45 nM). This aligns with studies showing Pro’s tendency to disrupt α-helical motifs in MCR ligands .
- Compound 11 (Gln substitution) : Gln restores hMC3R activity (EC50 = 0.70 nM), suggesting its carboxamide group mimics Glu’s ionic interactions without introducing charge .
Research Findings and Mechanistic Implications
- Receptor Selectivity : Compound 8’s balanced hMC3R/hMC5R activity contrasts with Compound 7’s hMC5R bias (EC50 = 0.45 nM), highlighting the role of side-chain length in receptor subtype discrimination .
- Bioactivity Trends : The Arg-Trp-NH2 motif is essential for agonist activity, as truncation analogs (e.g., Arg-Phe-NH2 in ) lose efficacy. This motif likely engages a conserved binding pocket in MCRs .
- D-Amino Acid Utility: D-residues improve proteolytic stability without compromising activity, a strategy validated in opioid () and FMRFamide-related peptides () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
